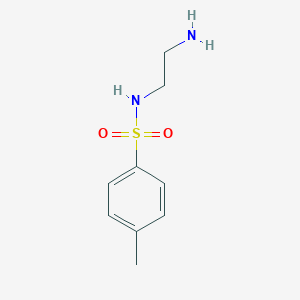

N-(2-Aminoethyl)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-aminoethyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-8-2-4-9(5-3-8)14(12,13)11-7-6-10/h2-5,11H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATMCAQQSXISOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40306614 | |

| Record name | N-(2-Aminoethyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14316-16-6 | |

| Record name | N-(2-Aminoethyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14316-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)-4-methylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014316166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14316-16-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Aminoethyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-aminoethyl)-p-toluenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(2-Aminoethyl)-4-methylbenzenesulfonamide chemical properties

An In-depth Technical Guide to N-(2-Aminoethyl)-4-methylbenzenesulfonamide

Authored by: Gemini, Senior Application Scientist

Foreword

This compound, also commonly known as N-Tosylethylenediamine, is a bifunctional organic compound of significant interest to the scientific community. Its structure, incorporating both a primary amine and a sulfonamide moiety, makes it a versatile building block in synthetic organic chemistry and a valuable precursor in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. The insights herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Core Molecular Identity and Physicochemical Profile

This compound is a crystalline solid at room temperature.[1] The presence of the rigid p-toluenesulfonyl (tosyl) group and the flexible aminoethyl chain imparts a unique combination of properties that are central to its chemical behavior.

Identifiers and Structural Representation

-

IUPAC Name: this compound[2]

-

Common Synonym: N-Tosylethylenediamine[3]

-

SMILES: CC1=CC=C(C=C1)S(=O)(=O)NCCN[2]

-

InChI Key: JATMCAQQSXISOR-UHFFFAOYSA-N[2]

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of the compound. These values are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 214.28 g/mol | [4][5] |

| Appearance | Solid | [4] |

| Melting Point | 122-126 °C | [4] |

| Boiling Point | 363.1±52.0 °C (Predicted) | [4] |

| Density | 1.214±0.06 g/cm³ (Predicted) | [4] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [4][6] |

| Topological Polar Surface Area (TPSA) | 72.19 Ų | [3] |

| logP | 0.23202 | [3] |

Synthesis and Manufacturing

The synthesis of sulfonamides is a cornerstone of organic chemistry, typically achieved by reacting a sulfonyl chloride with a primary or secondary amine.[1] This classic approach is directly applicable to the preparation of this compound.

Retrosynthetic Analysis and Strategy

The most logical synthetic route involves the formation of the sulfonamide bond between p-toluenesulfonyl chloride (tosyl chloride) and ethylenediamine. The key challenge in this synthesis is controlling the stoichiometry to favor monosulfonylation over the formation of the bis-tosylated byproduct, N,N'-bis(p-toluenesulfonyl)ethylenediamine. This is typically achieved by using a large excess of the diamine, which ensures that the sulfonyl chloride is more likely to react with an unreacted diamine molecule rather than the already monosulfonylated product.

Caption: General workflow for the synthesis of this compound.

Detailed Laboratory Protocol

This protocol is a representative method for the laboratory-scale synthesis. The causality behind using excess ethylenediamine is to statistically favor the formation of the mono-substituted product. The acid wash during workup is critical for removing the unreacted basic ethylenediamine from the organic phase.

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethylenediamine (e.g., 5 equivalents) in a suitable solvent like dichloromethane (CH₂Cl₂). Cool the solution in an ice-water bath to 0-5 °C.

-

Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1 equivalent) in CH₂Cl₂ and add it dropwise to the stirred ethylenediamine solution over 30-60 minutes, maintaining the temperature below 10 °C. A base such as pyridine is often added to neutralize the HCl generated during the reaction.[1]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 6 hours) to ensure complete consumption of the tosyl chloride.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess ethylenediamine, followed by water, and finally a saturated sodium bicarbonate solution.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its two distinct functional groups: the nucleophilic primary amine and the acidic sulfonamide proton.

Reactivity of the Primary Amine

The terminal primary amino group (-NH₂) is a potent nucleophile and can participate in a wide range of reactions, including:

-

Alkylation and Arylation: To form secondary or tertiary amines.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Crown Ether Synthesis: It is explicitly used in the synthesis of N-(2-tosylamidoethyl)monoazacrown ethers, where the amine acts as a key nucleophile in the macrocyclization step.[4][8]

Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) is generally stable and relatively unreactive.[1] However, the proton on the nitrogen is weakly acidic and can be deprotonated by a strong base. This anion can then act as a nucleophile. The tosyl group itself is an excellent protecting group for amines and can be removed under specific reductive conditions, although this is less common when the primary amine is the desired reactive site.[9]

Caption: Key reactive sites and typical transformations of the title compound.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the synthesized compound.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (~7.3-7.8 ppm) characteristic of a para-substituted benzene ring.Methyl Protons: A singlet around 2.4 ppm for the tosyl methyl group.Methylene Protons: Two triplets corresponding to the two -CH₂- groups of the ethylenediamine backbone.Amine/Amide Protons: Broad singlets for the -NH₂ and -SO₂NH- protons, which are exchangeable with D₂O. |

| ¹³C NMR | Aromatic Carbons: Signals in the aromatic region (~127-144 ppm).Methylene Carbons: Signals corresponding to the two -CH₂- carbons.Methyl Carbon: A signal around 21.5 ppm for the tosyl methyl group. |

| IR Spectroscopy | N-H Stretching: Bands for the primary amine and the sulfonamide N-H group.S=O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the sulfonyl group (~1330 cm⁻¹ and ~1160 cm⁻¹).Aromatic C-H Stretching: Signals above 3000 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (214.28). |

Note: Spectral data for the related compound 4-(2-Aminoethyl)benzenesulfonamide is available in spectral databases and can serve as a useful comparison.[10]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care. The following information is aggregated from safety data sheets.

GHS Hazard Classification

-

Pictogram: Warning[2]

-

Hazard Statements:

Recommended Handling and PPE

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood. Ensure eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (conforming to EN166 or OSHA 29 CFR 1910.133).[11]

-

Skin Protection: Wear protective gloves and a lab coat.[11]

-

Respiratory Protection: If exposure limits may be exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

-

Storage and Stability

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][11] Store under an inert atmosphere and protect from light.[6]

-

Incompatible Materials: Strong oxidizing agents.[11]

Applications in Research and Drug Development

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of drugs, including antibacterials, diuretics, and anticonvulsants.[1][12] this compound serves as a valuable intermediate for accessing more complex molecules with potential therapeutic value.

-

Building Block for Heterocycles: The dual functionality allows for its use in the construction of nitrogen-containing heterocyclic systems, such as piperazines and diazepanes.[9]

-

Precursor for Enzyme Inhibitors: The related structural motif, 4-(2-aminoethyl)benzenesulfonamide, is a known building block for potent inhibitors of carbonic anhydrase (CA), an enzyme class implicated in glaucoma, epilepsy, and certain cancers.[13][14] The tosylated analogue can be used to synthesize derivatives with modulated physicochemical properties for structure-activity relationship (SAR) studies.

-

Intermediate for Antidiabetic Agents: The core structure is related to intermediates used in the synthesis of sulfonylurea hypoglycemic agents like glipizide and glimepiride.[15][16] While the specific compound of interest is 4-(2-aminoethyl)benzenesulfonamide, the synthetic strategies and chemical principles are closely related.

References

- Sulfonamide - Wikipedia. (n.d.).

- This compound | C9H14N2O2S | CID 301318 - PubChem. (n.d.).

- Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide. (1996). Google Patents.

- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters - ACS Publications.

- Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. (n.d.). MDPI.

- Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (2017). Google Patents.

- Synthesis of a new series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. (2014). ResearchGate.

- Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. (2018). PMC - NIH.

- 4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682 - PubChem. (n.d.).

Sources

- 1. Sulfonamide - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H14N2O2S | CID 301318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. N-(2-aminoethyl)-4-methyl-benzenesulfonamide CAS#: 14316-16-6 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 14316-16-6|this compound|BLD Pharm [bldpharm.com]

- 7. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(2-aminoethyl)-4-methyl-benzenesulfonamide | 14316-16-6 [chemicalbook.com]

- 9. Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-(2-Aminoethyl)benzenesulfonamide(35303-76-5) 1H NMR [m.chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. 4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide - Google Patents [patents.google.com]

- 16. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide - Google Patents [patents.google.com]

synthesis of N-(2-Aminoethyl)-4-methylbenzenesulfonamide

An In-depth Technical Guide to the Synthesis of N-(2-Aminoethyl)-4-methylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive and in-depth protocol for the , a key intermediate in various chemical and pharmaceutical research applications. The synthesis is achieved through the reaction of ethylenediamine with p-toluenesulfonyl chloride. This document details the underlying chemical principles, a step-by-step experimental procedure, purification techniques, and analytical characterization of the final product. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering practical insights and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction

This compound is a sulfonamide derivative of significant interest in medicinal chemistry and materials science. Its structure, featuring a flexible ethylenediamine chain and a rigid tosyl group, makes it a valuable building block for the synthesis of more complex molecules. Sulfonamides, in general, are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, and diuretic properties. The primary amino group in this compound serves as a versatile handle for further chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds.

Synthetic Strategy and Mechanism

The most common and efficient method for the involves the nucleophilic substitution reaction between p-toluenesulfonyl chloride (TsCl) and ethylenediamine.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals that the most logical disconnection is at the sulfur-nitrogen bond of the sulfonamide. This disconnection leads to a sulfonyl chloride (an electrophile) and an amine (a nucleophile). Specifically, this points to p-toluenesulfonyl chloride and ethylenediamine as the ideal starting materials.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of one of the amino groups of ethylenediamine on the electrophilic sulfur atom of p-toluenesulfonyl chloride. A subsequent deprotonation step, facilitated by a base (in this case, another molecule of ethylenediamine or an added base), leads to the formation of the stable sulfonamide bond. The use of a large excess of ethylenediamine is crucial to favor the monosulfonylation product and to act as a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the .

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Concentration | Quantity | Notes |

| p-Toluenesulfonyl chloride | 190.65 | 98% | 19.07 g | Corrosive, moisture sensitive |

| Ethylenediamine | 60.10 | 99% | 60.10 g | Corrosive, flammable |

| Dichloromethane (DCM) | 84.93 | Anhydrous | 200 mL | Volatile, irritant |

| Sodium sulfate (Na₂SO₄) | 142.04 | Anhydrous | As needed | Drying agent |

| Hydrochloric acid (HCl) | 36.46 | 1 M | As needed | For work-up |

| Sodium hydroxide (NaOH) | 40.00 | 1 M | As needed | For work-up |

Equipment

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or pH meter

Synthesis Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 60.10 g of ethylenediamine in 100 mL of dichloromethane (DCM).

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C. This is critical to control the exothermic nature of the reaction and to prevent the formation of side products.

-

Addition of Tosyl Chloride: Dissolve 19.07 g of p-toluenesulfonyl chloride in 100 mL of DCM and add this solution to the dropping funnel. Add the p-toluenesulfonyl chloride solution dropwise to the stirred ethylenediamine solution over a period of 1-2 hours, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 12-18 hours to ensure the reaction goes to completion.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of water, and 100 mL of 1 M NaOH. The acid wash removes excess ethylenediamine, while the base wash removes any unreacted p-toluenesulfonyl chloride.

-

Wash the organic layer again with 100 mL of brine (saturated NaCl solution) to facilitate phase separation.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add water until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the white crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons of the tosyl group, the methylene protons of the ethylenediamine chain, and the amine protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon of the tosyl group, and the two distinct methylene carbons of the ethylenediamine backbone. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine and sulfonamide), S=O stretching (sulfonamide), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the product (C₉H₁₄N₂O₂S, MW = 214.29 g/mol ). |

Visual Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the .

Safety Precautions

-

p-Toluenesulfonyl chloride: Corrosive and a lachrymator. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Ethylenediamine: Corrosive and flammable. It can cause severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.

-

Dichloromethane: A volatile and suspected carcinogen. All operations involving DCM should be performed in a well-ventilated fume hood.

Ensure that all waste is disposed of in accordance with institutional and local regulations.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time or gently warm the reaction mixture after the initial addition. |

| Loss of product during work-up. | Ensure the pH is carefully controlled during the washing steps to prevent the product from partitioning into the aqueous layer. | |

| Formation of Disubstituted Product | Insufficient excess of ethylenediamine. | Use a larger excess of ethylenediamine (at least 5-10 equivalents). |

| Reaction temperature too high. | Maintain a low temperature during the addition of p-toluenesulfonyl chloride. | |

| Oily Product | Impurities present. | Repeat the recrystallization process or consider purification by column chromatography. |

Conclusion

The via the reaction of p-toluenesulfonyl chloride and ethylenediamine is a robust and reliable method. By carefully controlling the reaction conditions, particularly the stoichiometry and temperature, a high yield of the desired monosubstituted product can be achieved. The detailed protocol and troubleshooting guide provided herein should enable researchers to successfully synthesize this valuable chemical intermediate for their research and development needs.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

N-(2-Aminoethyl)-4-methylbenzenesulfonamide structure and formula

An In-depth Technical Guide to N-(2-Aminoethyl)-4-methylbenzenesulfonamide

Abstract: This technical guide provides a comprehensive overview of this compound, a key bifunctional molecule widely utilized in synthetic chemistry and drug discovery. The document delineates its fundamental molecular structure, physicochemical properties, and detailed spectroscopic characteristics. A significant focus is placed on a robust, field-proven synthesis protocol, explaining the rationale behind each step to ensure reproducibility and safety. Furthermore, this guide explores the compound's reactivity and highlights its critical applications as a versatile building block, particularly in the synthesis of macrocyclic ligands and as a scaffold for developing enzyme inhibitors. This paper is intended for researchers, chemists, and professionals in drug development seeking a thorough and practical understanding of this important chemical entity.

Molecular Identity and Physicochemical Properties

This compound, also commonly known as N-Tosylethylenediamine, is a sulfonamide derivative characterized by the presence of a primary amine and a sulfonamide functional group. This dual functionality makes it a valuable intermediate in a variety of chemical syntheses.

The foundational identity of this compound is established by its molecular formula, C₉H₁₄N₂O₂S, and its IUPAC name, this compound.[1] Its structure consists of a p-toluenesulfonyl group (tosyl group) attached to one of the nitrogen atoms of ethylenediamine.

Chemical Structure

The two-dimensional chemical structure is depicted below, illustrating the connectivity of the tosyl group to the ethylenediamine backbone.

Caption: 2D representation of this compound.

Physicochemical Data Summary

The key physicochemical properties have been compiled from various databases and are summarized in the table below for easy reference by researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄N₂O₂S | [1][2] |

| Molecular Weight | 214.28 - 214.29 g/mol | [1][2] |

| CAS Number | 14316-16-6 | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | N-(2-Aminoethyl)-p-toluenesulfonamide, N-Tosylethylenediamine | [2][4] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 122-126 °C | [4][5] |

| Boiling Point | 363.1 ± 52.0 °C (Predicted) | [4][5] |

| Density | 1.214 ± 0.06 g/cm³ (Predicted) | [4][5] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCCN | [1] |

| InChIKey | JATMCAQQSXISOR-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. While raw spectral data is instrument-dependent, the expected characteristic signals are described below based on the molecule's structure. Authoritative spectral data can be found in databases like SpectraBase and PubChem.[1]

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum (using a solvent like CDCl₃ or DMSO-d₆), the following proton signals are expected:

-

Aromatic Protons: Two doublets in the aromatic region (~7.2-7.8 ppm). The protons ortho to the sulfonyl group will appear as one doublet, and the protons meta will appear as another, integrating to 2H each.

-

Ethyl Bridge Protons (-CH₂-CH₂-): Two multiplets (or triplets) corresponding to the two methylene groups. The -CH₂- group adjacent to the sulfonamide nitrogen will likely be downfield (~2.8-3.2 ppm) compared to the -CH₂- group adjacent to the primary amine (~2.6-2.9 ppm).

-

Amine Protons (-NH₂ and -SO₂NH-): Two broad singlets that can appear over a wide chemical shift range and are exchangeable with D₂O. The primary amine (-NH₂) protons and the sulfonamide (-NH-) proton will have distinct signals.

-

Methyl Protons (-CH₃): A sharp singlet at ~2.4 ppm, integrating to 3H, characteristic of the tosyl methyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display nine distinct carbon signals:

-

Aromatic Carbons: Four signals in the aromatic region (~125-145 ppm). Two signals will correspond to the protonated aromatic carbons, and two quaternary carbons (one attached to the sulfur and one to the methyl group).

-

Ethyl Bridge Carbons (-CH₂-CH₂-): Two signals in the aliphatic region, typically between 40-50 ppm.

-

Methyl Carbon (-CH₃): A signal around 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present:

-

N-H Stretching: Two distinct bands are expected. A sharp band around 3350 cm⁻¹ for the sulfonamide N-H and two bands (symmetric and asymmetric stretching) for the primary amine (-NH₂) around 3300-3400 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

S=O Stretching: Two strong, characteristic absorption bands for the sulfonyl group (S=O) will be present at approximately 1320-1350 cm⁻¹ (asymmetric) and 1150-1170 cm⁻¹ (symmetric).

-

N-H Bending: A bending vibration for the primary amine is expected around 1600 cm⁻¹.

Synthesis Methodology: A Robust Protocol

The most common and reliable synthesis of this compound involves the reaction of p-toluenesulfonyl chloride with an excess of ethylenediamine. This method is favored for its high yield and straightforward execution.

Synthesis Workflow Diagram

Caption: Reaction scheme for the synthesis of N-Tosylethylenediamine.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, where successful execution of each step ensures the integrity of the final product.

Materials:

-

p-Toluenesulfonyl chloride (TsCl)

-

Ethylenediamine (EDA)

-

Dichloromethane (DCM)

-

1 M Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethylenediamine (5 equivalents).

-

Causality Explanation: A large excess of ethylenediamine is crucial. It serves a dual purpose: as the nucleophile and as the base to neutralize the HCl byproduct generated during the reaction. This prevents the formation of the undesired di-tosylated byproduct, N,N'-di-p-Tosylethylenediamine.[6]

-

-

Dissolution and Cooling: Add dichloromethane (DCM, ~10 volumes relative to TsCl) to the flask and cool the mixture to 0 °C in an ice bath with continuous stirring.

-

Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1 equivalent) in a minimal amount of DCM and add it to the dropping funnel. Add the TsCl solution dropwise to the stirred ethylenediamine solution over 30-60 minutes, ensuring the temperature remains below 5 °C.

-

Causality Explanation: Slow, dropwise addition at low temperature is critical to control the exothermic reaction and to favor the mono-substitution product over the di-substituted one. High local concentrations of TsCl would increase the probability of a second reaction.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-4 hours.

-

Trustworthiness Check: Reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a DCM/Methanol mixture (e.g., 9:1). The disappearance of the tosyl chloride spot indicates reaction completion.

-

-

Work-up - Quenching and Extraction: Pour the reaction mixture into a separatory funnel. Add 1 M NaOH solution to dissolve the ethylenediamine hydrochloride salt and to ensure the product is in its free base form. Shake well and allow the layers to separate.

-

Washing: Separate the organic (DCM) layer. Wash the organic layer sequentially with water and then with a saturated brine solution.

-

Causality Explanation: The water wash removes excess ethylenediamine and salts. The brine wash helps to remove residual water from the organic layer, facilitating the subsequent drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude product, a solid, can be purified by recrystallization from a suitable solvent system such as ethanol or a toluene/hexane mixture to afford the pure this compound as a white crystalline solid.

Key Applications and Reactivity

The utility of this compound stems from its two distinct reactive sites. The primary amine is a potent nucleophile, while the sulfonamide proton is acidic and can be deprotonated to generate an anionic nucleophile.

Precursor for Macrocyclic Ligands

A primary application is in the synthesis of aza-crown ethers and other macrocyclic compounds.[5] The primary amine can be used in cyclization reactions with di-electrophiles (e.g., dihalides or ditosylates) to form the macrocyclic ring. The tosyl group serves as an excellent protecting group for the secondary amine that is formed, which can be removed later under specific conditions if needed.

Scaffold in Medicinal Chemistry

The benzenesulfonamide moiety is a well-known pharmacophore. This compound and its derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[7] Specifically, research has shown inhibitory effects against cytosolic isozymes CA I and II, and particularly against tumor-associated transmembrane isozymes CA IX and XII, making it a valuable scaffold for the development of novel anticancer agents.[7]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

-

GHS Hazard Statements: The compound is classified with the following hazards:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[3][8]

Conclusion

This compound is a compound of significant synthetic and medicinal interest. Its straightforward synthesis, coupled with the versatile reactivity of its primary amine and sulfonamide groups, establishes it as a fundamental building block for complex molecular architectures. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for its effective and safe utilization in research and development environments.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 301318, this compound. PubChem. [Link]

- Jiaxing Jlight Chemicals Co., Ltd. (2024). N-(2-aminoethyl)-4-methyl-benzenesulfonamide. Jlight Chem. [Link]

- P. V. Dudutienė, et al. (2014). Synthesis of a new series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Bioorganic & Medicinal Chemistry. [Link]

- LookChem (2024).

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10292025, N-(2-aminoethyl)-4-iodo-N-methylbenzenesulfonamide. PubChem. [Link]

- Google Patents (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

- Ngassa, F. N., & Stanford, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

- Pharmaffiliates (2024). N,N'-di-p-Tosylethylenediamine, CAS 4403-78-5.

Sources

- 1. This compound | C9H14N2O2S | CID 301318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 14316-16-6|this compound|BLD Pharm [bldpharm.com]

- 4. N-(2-aminoethyl)-4-methyl-benzenesulfonamide | 14316-16-6 [chemicalbook.com]

- 5. N-(2-aminoethyl)-4-methyl-benzenesulfonamide CAS#: 14316-16-6 [m.chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of N-(2-Aminoethyl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of N-(2-Aminoethyl)-4-methylbenzenesulfonamide (CAS No. 14316-16-6), a key intermediate in synthetic chemistry. This document is structured to deliver not only precise data but also the underlying scientific principles and experimental methodologies crucial for its practical application in research and development. We will delve into the compound's fundamental characteristics, including its molecular structure, thermal properties, solubility, density, and spectroscopic signature. Each section is designed to provide both established data points and the experimental context required for their verification and application, ensuring a self-validating and trustworthy resource for laboratory professionals.

Introduction

This compound, also known as N-tosylethylenediamine, is a sulfonamide derivative of significant interest in medicinal chemistry and materials science. Its bifunctional nature, possessing both a primary amine and a sulfonamide group, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including ligands for metal complexes and pharmacologically active agents. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation. This guide aims to consolidate and elucidate these properties with a focus on experimental integrity and practical applicability.

Molecular and Chemical Identity

A foundational understanding of the physical properties of a compound begins with its molecular and chemical identity.

| Property | Value | Source |

| Chemical Name | This compound | [PubChem][1] |

| Synonyms | N-Tosylethylenediamine, N-(p-Toluenesulfonyl)ethylenediamine | [PubChem][1] |

| CAS Number | 14316-16-6 | [PubChem][1] |

| Molecular Formula | C₉H₁₄N₂O₂S | [PubChem][1] |

| Molecular Weight | 214.29 g/mol | [PubChem][1] |

| Chemical Structure |  | [PubChem][1] |

Thermal Properties

The thermal behavior of a compound is critical for its handling, purification, and reaction setup.

Melting Point

The melting point is a crucial indicator of a solid compound's purity. For this compound, the experimentally determined melting point range is:

Experimental Protocol: Capillary Melting Point Determination

The rationale for using the capillary method is its requirement for a minimal amount of sample and its ability to provide a sharp melting range for pure crystalline solids.

Caption: Workflow for Boiling Point Determination under Vacuum.

Density

The density of this compound is predicted to be:

Gas pycnometry is a reliable method for determining the density of a solid powder, as it measures the volume of the solid material directly, excluding pore and inter-particle space.

-

Calibration: Calibrate the gas pycnometer with a standard sphere of known volume.

-

Sample Preparation: Accurately weigh a sample of the compound and place it in the sample chamber.

-

Measurement: The instrument pressurizes the sample chamber with an inert gas (e.g., helium) and then expands the gas into a reference chamber. The pressure difference is used to calculate the volume of the sample.

-

Calculation: The density is calculated by dividing the mass of the sample by its measured volume.

Solubility Profile

Expected Solubility:

-

Water: The presence of a primary amine and a sulfonamide group, both capable of hydrogen bonding, suggests some solubility in water. However, the aromatic ring introduces hydrophobicity, which may limit its aqueous solubility.

-

Alcohols (Methanol, Ethanol): Expected to be soluble due to the ability of the compound to form hydrogen bonds with the solvent.

-

Chlorinated Solvents (Dichloromethane, Chloroform): Likely to be soluble, as indicated by the preparation of an IR sample from a chloroform cast.[1]

-

Ethers (Diethyl ether, Tetrahydrofuran): Moderate solubility is expected.

-

Aprotic Polar Solvents (DMSO, DMF): Expected to be soluble due to the polar nature of both the solute and the solvent.

-

Nonpolar Solvents (Hexane, Toluene): Expected to have low solubility due to the significant polarity of the molecule.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to determine the qualitative solubility of a compound.

Caption: Workflow for Qualitative Solubility Testing.

Spectroscopic Properties

Spectroscopic data provides a fingerprint of the molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While the actual spectra are not publicly available in detail, the expected signals for ¹H and ¹³C NMR can be predicted based on the structure of this compound.

¹H NMR (Proton NMR):

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons on the p-substituted benzene ring.

-

Ethylenediamine Protons: Two triplets (or more complex multiplets due to coupling with the NH protons) in the aliphatic region (typically δ 2.5-3.5 ppm), corresponding to the two methylene (-CH₂-) groups.

-

Amine and Sulfonamide Protons: Broad singlets that may be exchangeable with D₂O, corresponding to the -NH₂ and -SO₂NH- protons. The chemical shift of these protons can vary depending on the solvent and concentration.

-

Methyl Protons: A singlet around δ 2.4 ppm, corresponding to the methyl (-CH₃) group on the benzene ring.

¹³C NMR (Carbon-13 NMR):

-

Aromatic Carbons: Four signals in the aromatic region (typically δ 120-150 ppm), corresponding to the four distinct carbon environments in the p-substituted benzene ring.

-

Ethylenediamine Carbons: Two signals in the aliphatic region (typically δ 30-50 ppm), corresponding to the two methylene (-CH₂-) carbons.

-

Methyl Carbon: A signal in the upfield region (typically δ 20-25 ppm), corresponding to the methyl (-CH₃) carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound has been recorded as a film cast from chloroform.[1]

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 | N-H | Stretching (amine and sulfonamide) |

| 3100-3000 | C-H | Aromatic stretching |

| 2950-2850 | C-H | Aliphatic stretching |

| 1600-1450 | C=C | Aromatic ring stretching |

| 1350-1300 & 1170-1150 | S=O | Asymmetric and symmetric stretching (sulfonamide) |

Conclusion

The physical properties of this compound outlined in this guide provide a solid foundation for its application in a research and development setting. The provided experimental protocols offer a framework for the in-house verification of these properties, ensuring a high degree of confidence in their application. While some properties, such as the boiling point and density, are currently based on predicted values, the methodologies for their experimental determination have been detailed. A comprehensive understanding of these physical characteristics is essential for the successful and safe utilization of this versatile chemical intermediate.

References

- PubChem. This compound | C9H14N2O2S | CID 301318. [Link]

- Jiaxing Jlight Chemicals Co., Ltd. N-(2-aminoethyl)-4-methyl-benzenesulfonamide. [Link]

- SciELO. Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. [Link]

- Chemistry LibreTexts. 6.

- Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

Sources

A Comprehensive Technical Guide to N-(2-Aminoethyl)-4-methylbenzenesulfonamide: Properties, Synthesis, and Characterization

Introduction

N-(2-Aminoethyl)-4-methylbenzenesulfonamide, also commonly referred to as N-Tosylethylenediamine, is a sulfonamide derivative of significant interest in synthetic chemistry and drug development.[1][2] Structurally, it comprises a p-toluenesulfonyl group (tosyl group) attached to an ethylenediamine moiety. This unique combination of a flexible diamine linker and a rigid, hydrophobic aromatic sulfonyl group imparts valuable properties, making it a versatile building block for more complex molecules. It is notably used in the synthesis of compounds like N-(2-tosylamidoethyl)monoazacrown ethers.[3]

This guide provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, a validated synthesis pathway, and robust analytical methodologies for its characterization and purity assessment. The protocols and insights are designed for researchers, chemists, and professionals in drug discovery and materials science, emphasizing the rationale behind experimental choices to ensure reproducible and reliable outcomes.

Part 1: Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's properties is foundational to its application. This compound is a white to off-white solid at room temperature.[2][3] The presence of both a primary amine and a sulfonamide group allows it to act as both a hydrogen bond donor and acceptor, influencing its solubility and crystalline structure.

Molecular and Physical Data Summary

The key quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| Molecular Weight | 214.29 g/mol | [4] |

| Monoisotopic Mass | 214.07759887 Da | [4] |

| Molecular Formula | C₉H₁₄N₂O₂S | [1][4][5] |

| CAS Number | 14316-16-6 | [3][4] |

| Melting Point | 122-126 °C | [2][3] |

| pKa (Predicted) | 11.24 ± 0.10 | [2][3] |

| Density (Predicted) | 1.214 ± 0.06 g/cm³ | [2][3] |

| XLogP3-AA | 0.3 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bonds | 4 | [4] |

Chemical Structure and Identifiers

-

IUPAC Name: this compound[4]

-

Common Synonyms: N-(2-Aminoethyl)-p-toluenesulfonamide, N-Tosylethylenediamine[1][4]

-

SMILES: CC1=CC=C(C=C1)S(=O)(=O)NCCN[4]

-

InChI Key: JATMCAQQSXISOR-UHFFFAOYSA-N[4]

Part 2: Synthesis Pathway and Rationale

The most direct and common synthesis of this compound involves the nucleophilic substitution reaction between p-toluenesulfonyl chloride (tosyl chloride) and ethylenediamine. This method is efficient and relies on well-established sulfonamide formation chemistry.

Causality Behind the Synthesis: The sulfur atom in tosyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Ethylenediamine, with its two primary amine groups, acts as a potent nucleophile. One of the amine groups attacks the electrophilic sulfur atom, displacing the chloride leaving group and forming the stable sulfonamide bond. To favor monosubstitution and prevent the formation of the di-tosylated byproduct, an excess of ethylenediamine is typically used. This statistical advantage ensures that a molecule of tosyl chloride is more likely to encounter an unreacted ethylenediamine molecule than the mono-tosylated product.

Detailed Synthesis Protocol

This protocol is a self-validating system where reaction progress can be monitored by Thin-Layer Chromatography (TLC), and the final product's identity is confirmed by the analytical methods described in Part 3.

-

Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethylenediamine (e.g., 5 equivalents) to a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Dissolve p-toluenesulfonyl chloride (1 equivalent) in a minimal amount of the same solvent and add it to the dropping funnel.

-

Reaction: Add the tosyl chloride solution dropwise to the stirred ethylenediamine solution over 30-60 minutes, ensuring the temperature remains below 5°C. The formation of a white precipitate (ethylenediamine hydrochloride) will be observed.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of tosyl chloride using TLC (e.g., with a 9:1 DCM:Methanol eluent).

-

Workup: Upon completion, filter the reaction mixture to remove the hydrochloride salt. Wash the filtrate with water or a saturated sodium bicarbonate solution to remove excess ethylenediamine and its salt.

-

Extraction: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure this compound.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach involving mass spectrometry, NMR spectroscopy, and chromatography provides a comprehensive profile.

Mass Spectrometry (MS) for Molecular Weight Verification

Expertise & Rationale: Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. For a polar, non-volatile molecule like this sulfonamide, Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion ([M+H]⁺).[7] High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is crucial for determining the exact mass, which confirms the elemental composition.[8]

Protocol for ESI-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid (0.1%) can be added to promote protonation and enhance the [M+H]⁺ signal.

-

Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines. Set the ESI source to positive ion mode.

-

Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

Data Analysis: Identify the m/z value for the protonated molecular ion. The expected [M+H]⁺ ion for C₉H₁₄N₂O₂S is m/z 215.0852. Compare the measured exact mass to the theoretical value to confirm the elemental formula.

MS Analysis Workflow Diagram

Caption: General workflow for ESI-MS analysis and molecular weight confirmation.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Expertise & Rationale: NMR spectroscopy provides unambiguous confirmation of the molecular structure by probing the chemical environment of each proton (¹H) and carbon (¹³C) atom. The chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum are used to piece together the molecular fragments, while the ¹³C NMR spectrum confirms the number and type of carbon atoms.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can exchange with the amine and sulfonamide protons, allowing them to be observed.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Expected signals include:

-

A singlet around 2.4 ppm for the methyl (CH₃) protons.

-

Two doublets between 7.4 and 7.8 ppm for the four aromatic protons, showing a characteristic AA'BB' splitting pattern.

-

Two multiplets/triplets between 2.6 and 3.2 ppm for the two methylene (-CH₂-) groups of the ethylenediamine chain.

-

Broad, exchangeable singlets for the primary amine (-NH₂) and sulfonamide (-NH-) protons.

-

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Expected signals include peaks for the methyl carbon, the four distinct aromatic carbons, and the two methylene carbons.

-

Data Analysis: Correlate the observed signals with the proposed structure, ensuring all atoms are accounted for.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Rationale: Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of small organic molecules like this compound.[9] The technique separates compounds based on their hydrophobicity. The target compound, having both polar (amines, sulfonamide) and non-polar (aromatic ring) features, is well-suited for this method.[10] A C18 column (a non-polar stationary phase) is used with a polar mobile phase, typically a mixture of water and a more non-polar organic solvent like acetonitrile.

Protocol for RP-HPLC Analysis:

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or methanol at a concentration of ~1 mg/mL. Dilute as needed to be within the linear range of the detector.

-

HPLC System:

-

Column: C18, 5 µm particle size, 4.6 x 150 mm.

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% TFA or Formic Acid.

-

Detector: UV-Vis at 254 nm (where the aromatic ring absorbs).

-

-

Method: Run a gradient elution, for example, starting from 5% B to 95% B over 15 minutes. This ensures that any impurities with different polarities are well-separated from the main product peak.

-

Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

HPLC Purity Analysis Workflow Diagram

Caption: Workflow for purity determination by reversed-phase HPLC.

Part 4: Safety, Handling, and Storage

Trustworthiness through Safety: Proper handling is paramount for researcher safety and maintaining compound integrity.

-

Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][4]

-

GHS Hazard Statements: H302, H315, H319, H335[4]

-

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Storage: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dark, and dry place.[3] Recommended storage conditions are at 4°C under an inert atmosphere.[1][11]

Conclusion

This compound is a valuable chemical intermediate with well-defined properties. This guide has detailed its molecular characteristics, a reliable synthesis protocol grounded in fundamental chemical principles, and a robust, multi-technique analytical workflow for its complete characterization. By following these validated protocols, researchers can confidently synthesize, purify, and verify this compound, enabling its successful application in further scientific endeavors.

References

- Title: this compound | C9H14N2O2S | CID 301318 Source: PubChem URL:[Link]

- Title: N-(2-aminoethyl)-4-methyl-benzenesulfonamide Source: Jiaxing Jlight Chemicals Co., Ltd. URL:[Link]

- Title: Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide Source: European Journal of Chemistry URL:[Link]

- Title: Synthesis and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities Source: MDPI URL:[Link]

- Title: Separation of 4-(2-Aminoethyl)benzenesulfonamide on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]

- Title: The emerging role of native mass spectrometry in characterizing the structure and dynamics of macromolecular complexes Source: PubMed Central (PMC) URL:[Link]

- Title: Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures Source: MDPI URL:[Link]

- Title: Chromatography: The Solid Phase Source: University of Rochester, Department of Chemistry URL:[Link]

- Title: Types of Chrom

Sources

- 1. chemscene.com [chemscene.com]

- 2. N-(2-aminoethyl)-4-methyl-benzenesulfonamide | 14316-16-6 [amp.chemicalbook.com]

- 3. N-(2-aminoethyl)-4-methyl-benzenesulfonamide CAS#: 14316-16-6 [m.chemicalbook.com]

- 4. This compound | C9H14N2O2S | CID 301318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(2-aminoethyl)-4-methyl-benzenesulfonamide - Jiaxing Jlight Chemicals Co., Ltd. [jlightchem.com]

- 6. Chromatography [chem.rochester.edu]

- 7. The emerging role of native mass spectrometry in characterizing the structure and dynamics of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Separation of 4-(2-Aminoethyl)benzenesulfonamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. bio-rad.com [bio-rad.com]

- 11. 14316-16-6|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to N-(2-Aminoethyl)-4-methylbenzenesulfonamide: A Versatile Building Block in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of N-(2-Aminoethyl)-4-methylbenzenesulfonamide, a key intermediate and structural motif in contemporary drug discovery and development. We will delve into its chemical identity, synthesis, and characterization, with a particular focus on the rationale behind the synthetic strategies and analytical methodologies. Furthermore, this guide will explore its significant role as a versatile building block, most notably in the design of potent carbonic anhydrase inhibitors, and discuss its broader applications in medicinal chemistry. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research and development setting. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this important chemical entity.

Introduction: Unveiling a Key Synthetic Intermediate

This compound, also widely known by its synonym N-tosylethylenediamine, is a sulfonamide derivative that has garnered significant interest in the field of medicinal chemistry. Its structural architecture, featuring a flexible ethylenediamine linker attached to a rigid, electron-withdrawing p-toluenesulfonyl (tosyl) group, imparts unique chemical properties that make it an invaluable scaffold for the synthesis of a diverse array of biologically active molecules. The primary amino group provides a reactive handle for further chemical modifications, allowing for its incorporation into larger, more complex molecular frameworks.

The tosyl group, a common protecting group for amines, also plays a crucial role in the biological activity of many of its derivatives. The sulfonamide moiety is a well-established pharmacophore, known to interact with various biological targets, most notably metalloenzymes. This unique combination of a reactive primary amine and a biologically relevant sulfonamide group makes this compound a strategic starting material for the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a compound is paramount for its effective use in synthesis and biological studies.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | N-Tosylethylenediamine, N-(2-Aminoethyl)-p-toluenesulfonamide | [1] |

| CAS Number | 14316-16-6 | [1] |

| Molecular Formula | C₉H₁₄N₂O₂S | [1] |

| Molecular Weight | 214.29 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 122-126 °C | [2] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCCN | [1] |

Synthesis and Characterization: A Protocol Built on Trustworthiness

The synthesis of this compound is a well-established process. The following protocol is based on the reliable and widely practiced method of reacting p-toluenesulfonyl chloride with an excess of ethylenediamine. The excess of the diamine is crucial to favor the formation of the mono-sulfonamide and minimize the formation of the di-substituted byproduct.

Synthetic Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the synthesis of related sulfonamides[3].

Experimental Protocol: Synthesis of this compound

-

Materials:

-

p-Toluenesulfonyl chloride

-

Ethylenediamine

-

Dichloromethane (DCM)

-

Aqueous Potassium Carbonate solution

-

Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-toluenesulfonyl chloride (1.0 equivalent) in dichloromethane.

-

Cool the solution in an ice bath.

-

To the dropping funnel, add a solution of ethylenediamine (3.0 equivalents) in dichloromethane. The use of a significant excess of ethylenediamine is a critical step to statistically favor the mono-tosylation product over the di-tosylated species.

-

Add the ethylenediamine solution dropwise to the stirred solution of p-toluenesulfonyl chloride over a period of 30-60 minutes, maintaining the temperature at 0-5 °C. This slow addition helps to control the exothermic reaction and further minimize side product formation.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours to ensure complete reaction.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a dilute aqueous potassium carbonate solution (to remove any unreacted p-toluenesulfonyl chloride and p-toluenesulfonic acid), water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford this compound as a white solid.

-

Characterization: Confirming the Molecular Identity

The identity and purity of the synthesized this compound should be rigorously confirmed using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (AA'BB' system, ~7.3-7.8 ppm), methylene protons adjacent to sulfonamide nitrogen (~3.0 ppm, triplet), methylene protons adjacent to primary amine (~2.7 ppm, triplet), methyl protons of the tosyl group (~2.4 ppm, singlet), and amine protons (broad singlet). |

| ¹³C NMR | Aromatic carbons (4 signals, ~127-144 ppm), methylene carbons (~40-45 ppm), and the methyl carbon of the tosyl group (~21 ppm). |

| IR (Infrared Spectroscopy) | Characteristic absorptions for N-H stretching (primary amine and sulfonamide, ~3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, ~1320 and 1150 cm⁻¹), and aromatic C-H stretching. |

| MS (Mass Spectrometry) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (215.0852). |

Note: Specific chemical shifts in NMR are dependent on the solvent used. The provided values are approximate and based on typical data for similar structures.[4]

Chemical Reactivity and Synthetic Utility

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and an acidic sulfonamide proton, dictates its reactivity and makes it a versatile synthetic intermediate.

Reactivity of the Primary Amino Group

The terminal primary amino group is a potent nucleophile and readily participates in a variety of classical amine reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

-

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

These reactions allow for the facile introduction of diverse functionalities onto the ethylenediamine backbone, enabling the construction of large and complex molecules.

Reactivity of the Sulfonamide Moiety

The proton on the sulfonamide nitrogen is acidic and can be deprotonated by a suitable base. The resulting anion can then act as a nucleophile. Furthermore, the tosyl group can be cleaved under certain reductive conditions, although it is generally considered a stable protecting group.

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamide derivatives.

A Versatile Building Block in Medicinal Chemistry

Beyond its role in CA inhibitors, this compound is a versatile building block for the synthesis of a wide range of other bioactive molecules. Its ability to be readily functionalized allows for its incorporation into scaffolds targeting various receptors and enzymes. For instance, derivatives of this compound have been explored for their potential as:

-

Antimicrobial agents: The sulfonamide moiety is a classic antibacterial pharmacophore.

-

Anticonvulsants: Some sulfonamide-containing compounds have shown efficacy in preclinical models of epilepsy.

-

Kinase inhibitors: The scaffold can be elaborated to target the ATP-binding site of various kinases.

The synthetic accessibility and the proven biological relevance of the sulfonamide group ensure that this compound will continue to be a valuable tool in the arsenal of medicinal chemists.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: PubChem CID 301318 [1] Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of inadequate ventilation, wear respiratory protection.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

First Aid:

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Conclusion

This compound is a chemically versatile and biologically significant molecule that serves as a cornerstone in the synthesis of a multitude of compounds with therapeutic potential. Its straightforward synthesis, well-defined reactivity, and the established importance of the sulfonamide pharmacophore make it an indispensable tool for medicinal chemists. The continued exploration of its derivatives, particularly in the realm of enzyme inhibition, promises to yield novel drug candidates for a range of diseases. This guide has provided a comprehensive, technically grounded overview to support the informed and safe use of this valuable synthetic building block in the pursuit of innovative drug discovery.

References

- PubChem. This compound.

- B. Zolnowska, et al. Synthesis of a new series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. Bioorganic & Medicinal Chemistry, 2016, 24(9), 2145-2153.

- The Royal Society of Chemistry. Supporting information: A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. [Link]

- Ngassa, F. N. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 2020, 11(3), 245-249.

- Bendi, A., et al. Synthesis of a new series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII.

- Zolnowska, B., et al. Synthesis of a new series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII.

- Ngassa, F. N. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 2020, 11(3), 245-249.

- PubChem. N-(2-Aminoethyl)

Sources

Unveiling a Cornerstone of Medicinal Chemistry: Early Research on N-(2-Aminoethyl)-4-methylbenzenesulfonamide

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Latent Potential

N-(2-Aminoethyl)-4-methylbenzenesulfonamide, a seemingly unassuming molecule, holds a significant place in the annals of medicinal chemistry. While its direct therapeutic applications are limited, its true importance lies in its role as a critical intermediate in the synthesis of a class of drugs that have impacted millions of lives: the sulfonylureas. This technical guide delves into the early research surrounding this pivotal compound, exploring its initial synthesis, characterization, and the scientific rationale that propelled its use in the development of groundbreaking therapies. Understanding the foundational work on this molecule provides valuable insights into the evolution of drug discovery and the enduring principles of organic synthesis.

The Dawn of Sulfonamides and the Quest for New Therapeutics

The early 20th century witnessed a revolution in medicine with the discovery of sulfonamides. The journey began with the investigation of azo dyes at Bayer, leading to the synthesis of Prontosil rubrum in 1932.[1] This discovery, which earned Gerhard Domagk the Nobel Prize, unveiled the antibacterial properties of sulfonamides and ignited a fervent search for new and more effective derivatives.[1] This era of intense research laid the groundwork for the synthesis of a vast array of sulfonamide-containing compounds, including the subject of this guide.

Early Synthesis: From Benchtop Curiosity to Industrial Precursor

While a specific, highly detailed seminal publication on the synthesis of this compound from the earliest days of sulfonamide research remains elusive in readily available literature, early patents and synthetic methodologies for related compounds provide a strong indication of the likely synthetic routes employed. A Chinese patent references an early synthesis in 1940 by an American scientist, which utilized N-acetanilide as a starting material in a three-step reaction.[2] This approach, while historically significant, was noted for its use of a rare raw material and low yield.[2]

The more common and established route to p-toluenesulfonamides, the parent structure of our compound of interest, involves the reaction of p-toluenesulfonyl chloride with an appropriate amine. This foundational reaction of sulfonamide chemistry would have been the logical and most probable method for the initial preparation of this compound.

Logical Synthesis Pathway

The synthesis of this compound can be logically envisioned through the reaction of p-toluenesulfonyl chloride with ethylenediamine. This reaction capitalizes on the nucleophilic nature of the amino groups of ethylenediamine attacking the electrophilic sulfur atom of the sulfonyl chloride.

Caption: Probable early synthetic route to this compound.

Experimental Protocol: A Probable Early Methodology

Based on the established principles of sulfonamide synthesis from that era, a likely experimental protocol for the preparation of this compound would have been as follows:

Objective: To synthesize this compound from p-toluenesulfonyl chloride and ethylenediamine.

Materials:

-

p-Toluenesulfonyl chloride

-

Ethylenediamine

-

A suitable solvent (e.g., diethyl ether, benzene, or water)

-

A base (e.g., sodium hydroxide or pyridine) to neutralize the HCl byproduct

-

Ice

-

Apparatus for filtration and recrystallization

Procedure:

-

Dissolution of Amine: A solution of ethylenediamine would be prepared in the chosen solvent. To favor monosulfonylation, a significant excess of ethylenediamine would be used.

-

Addition of Sulfonyl Chloride: A solution of p-toluenesulfonyl chloride in the same solvent would be added dropwise to the ethylenediamine solution, typically with cooling in an ice bath to control the exothermic reaction.

-